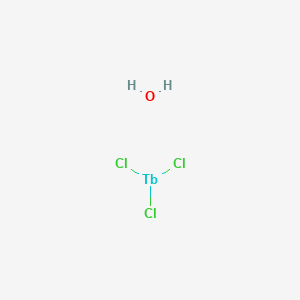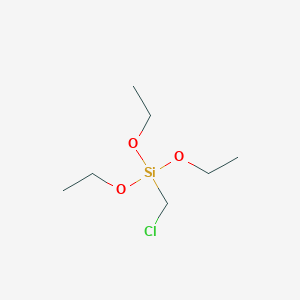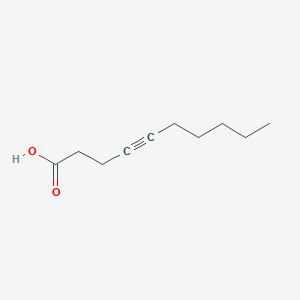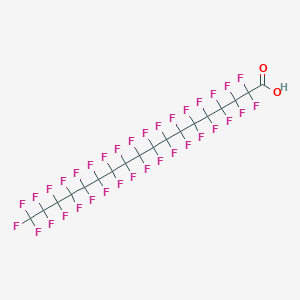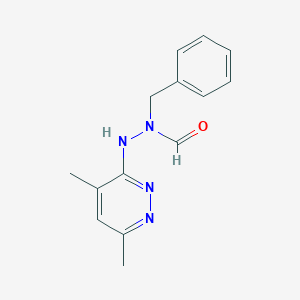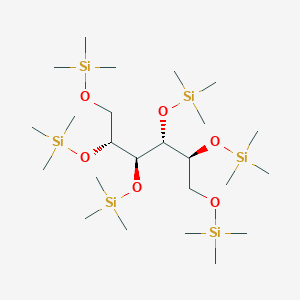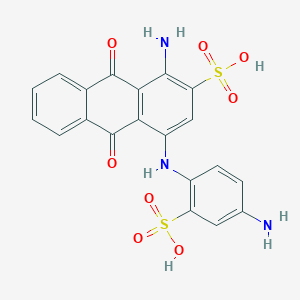
1-Amino-4-(4-amino-2-sulphoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4-(4-amino-2-sulphoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid, also known as Reactive Blue 2 (RB2), is a synthetic dye belonging to the anthraquinone class. RB2 is an important industrial dye used in the textile and paper industries. However, RB2 has also been studied for its potential use in scientific research, particularly in the field of biochemistry.
Mécanisme D'action
RB2 has been found to interact with proteins through electrostatic and hydrophobic interactions. RB2 binds to proteins primarily through the amino and sulfonic acid groups on its structure. The binding of RB2 to proteins results in a color change, which can be used for detection purposes.
Effets Biochimiques Et Physiologiques
RB2 has been found to have no significant biochemical or physiological effects on living organisms. However, RB2 has been shown to be toxic to aquatic organisms at high concentrations.
Avantages Et Limitations Des Expériences En Laboratoire
RB2 has several advantages for use in lab experiments. RB2 is highly sensitive and specific for protein detection in gels. RB2 is also stable and easy to use. However, RB2 has some limitations. RB2 is not suitable for use in Western blotting due to its interference with the detection of other proteins. RB2 also has limited solubility in water, which can affect its performance in some experiments.
Orientations Futures
There are several future directions for RB2 research. One direction is the development of RB2-based biosensors for the detection of specific proteins in biological samples. Another direction is the modification of RB2 to improve its solubility and specificity for protein detection. RB2 can also be used as a model dye to study the behavior of other dyes in soil and water environments. Further research is needed to fully understand the potential applications of RB2 in scientific research.
Méthodes De Synthèse
RB2 can be synthesized through a multi-step process involving the reaction of anthraquinone with sulfanilic acid and aniline. The final product is obtained through the sulfonation of the amino groups on the anthraquinone ring.
Applications De Recherche Scientifique
RB2 has been found to have various scientific research applications. One such application is as a protein stain in gel electrophoresis. RB2 has been shown to be highly sensitive and specific in detecting proteins in gels. RB2 has also been used as a chromogenic substrate for the detection of peroxidase activity. RB2 has been used as a model dye to study the adsorption and desorption behavior of dyes in soil and water environments.
Propriétés
Numéro CAS |
18791-01-0 |
|---|---|
Nom du produit |
1-Amino-4-(4-amino-2-sulphoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid |
Formule moléculaire |
C20H15N3O8S2 |
Poids moléculaire |
489.5 g/mol |
Nom IUPAC |
1-amino-4-(4-amino-2-sulfoanilino)-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C20H15N3O8S2/c21-9-5-6-12(14(7-9)32(26,27)28)23-13-8-15(33(29,30)31)18(22)17-16(13)19(24)10-3-1-2-4-11(10)20(17)25/h1-8,23H,21-22H2,(H,26,27,28)(H,29,30,31) |
Clé InChI |
TUYZCJKTGCNVOA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=C(C=C(C=C4)N)S(=O)(=O)O)S(=O)(=O)O)N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=C(C=C(C=C4)N)S(=O)(=O)O)S(=O)(=O)O)N |
Autres numéros CAS |
18791-01-0 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one](/img/structure/B100987.png)
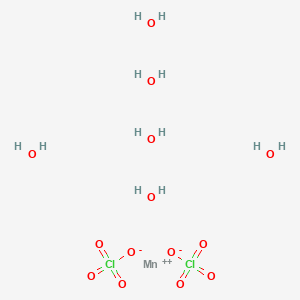
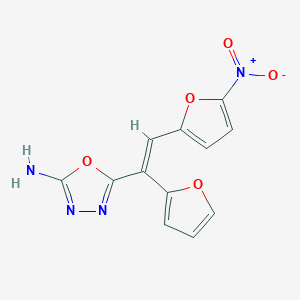
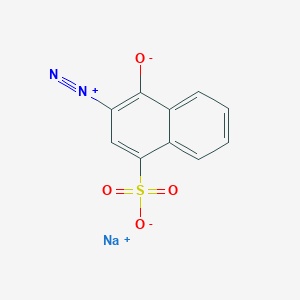
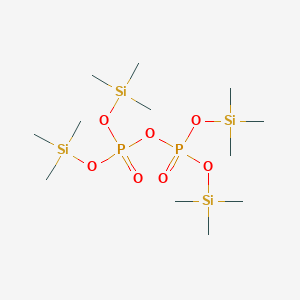
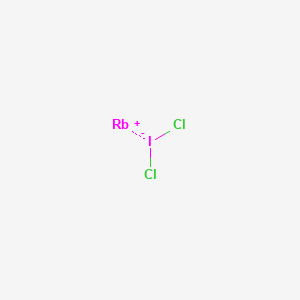
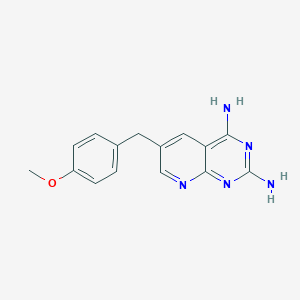
![2-Propylbenzo[d]thiazole](/img/structure/B101001.png)
